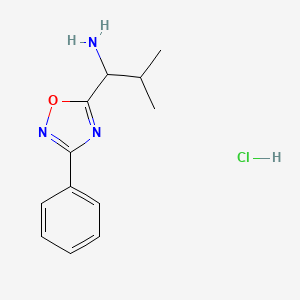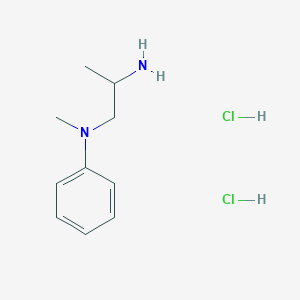
1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol
Overview
Description
1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol is a chemical compound with the molecular formula C12H15BrFNO and a molecular weight of 288.16 g/mol . This compound features a piperidine ring substituted with a 4-bromo-2-fluorobenzyl group and a hydroxyl group at the 4-position of the piperidine ring. It is of interest in various fields of scientific research due to its unique structural properties.
Mechanism of Action
The presence of a bromine and a fluorine atom on the benzyl group might influence the compound’s lipophilicity, electronic properties, and steric profile, potentially affecting its interaction with biological targets . The hydroxyl group (-OH) at the 4-position of the piperidine ring could be involved in hydrogen bonding with target proteins, influencing the compound’s binding affinity and selectivity .
Biochemical Analysis
Biochemical Properties
1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been evaluated for its potential as a CCR5 antagonist, which is crucial in the process of HIV-1 entry . The compound’s interaction with the CCR5 receptor involves a strong salt-bridge interaction with a basic nitrogen atom, which is a common feature among CCR5 antagonists . Additionally, the presence of lipophilic groups in the ligand enhances its binding affinity to the receptor .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a CCR5 antagonist can inhibit the entry of HIV-1 into cells, thereby affecting the viral replication cycle . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately impacting cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its mechanism of action as a CCR5 antagonist involves binding to the CCR5 receptor, preventing the receptor from interacting with the HIV-1 virus . This binding interaction is facilitated by the compound’s basic nitrogen atom and lipophilic groups, which form a strong salt-bridge interaction with the receptor . Additionally, the compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained inhibition of the CCR5 receptor, leading to prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the CCR5 receptor without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular processes . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and function . Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is a key factor in its biochemical effects. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can impact its activity and function, as well as its interactions with other biomolecules . Understanding the subcellular distribution of the compound is important for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzyl chloride and piperidin-4-ol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group on the piperidine ring can undergo oxidation to form a ketone or reduction to form a methylene group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles or electrophiles depending on the desired transformation. Major products formed from these reactions include substituted benzyl derivatives and modified piperidine rings.
Scientific Research Applications
1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol can be compared with similar compounds such as:
1-(4-Bromo-2-fluorobenzyl)piperazine: This compound has a similar benzyl group but features a piperazine ring instead of a piperidine ring.
1-(4-Bromo-2-fluorophenyl)piperidin-4-ol: This compound lacks the benzyl group and has a direct attachment of the phenyl group to the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMAHRVUIFWGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230161 | |
| Record name | 4-Piperidinol, 1-[(4-bromo-2-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044924-10-8 | |
| Record name | 4-Piperidinol, 1-[(4-bromo-2-fluorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044924-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinol, 1-[(4-bromo-2-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


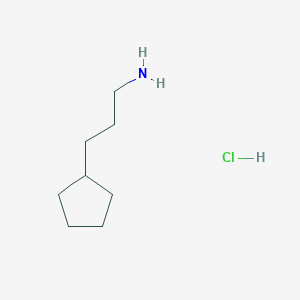
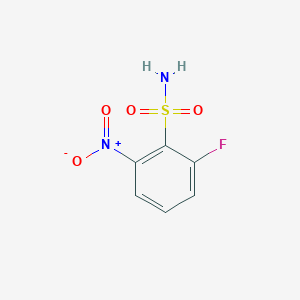

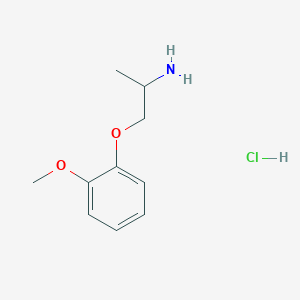
![[3-(Ethoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1371997.png)

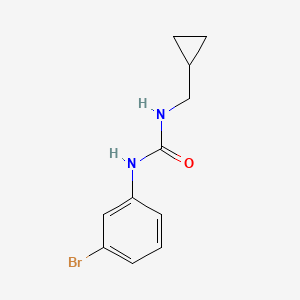

![2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B1372006.png)
![[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride](/img/structure/B1372007.png)

